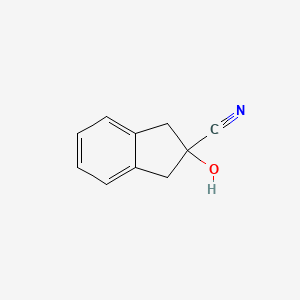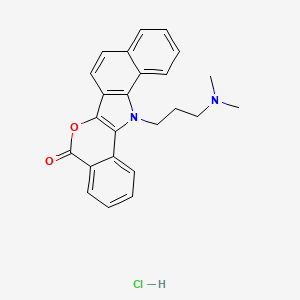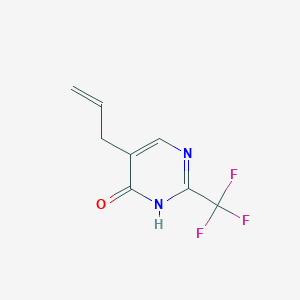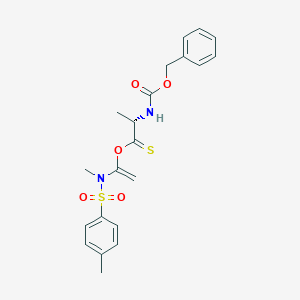
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate is a complex organic compound that features a sulfonamide group, a vinyl group, and a benzyloxycarbonyl-protected amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of N,4-dimethylphenylamine with a sulfonyl chloride to form the sulfonamide.
Vinylation: The sulfonamide is then subjected to a vinylation reaction, often using a vinyl halide in the presence of a base.
Protection of the Amino Acid: The amino acid (S)-2-aminopropanoic acid is protected using benzyloxycarbonyl chloride to form the benzyloxycarbonyl-protected amino acid.
Thioester Formation: The final step involves the coupling of the vinylated sulfonamide with the protected amino acid in the presence of a thioesterification reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioester group.
Reduction: Reduction reactions can occur at the vinyl group, converting it to an alkane.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the thioester group can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the vinyl group results in the formation of an alkane derivative.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a probe for investigating the mechanisms of enzyme inhibition.
Medicine
In medicinal chemistry, the compound’s sulfonamide group is of interest due to its potential as a pharmacophore. It can be used in the design of new drugs, particularly those targeting bacterial enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties. Its unique structure allows for the creation of materials with enhanced stability and functionality.
Mécanisme D'action
The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The vinyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to enzyme inhibition. The benzyloxycarbonyl-protected amino acid can be deprotected in vivo, allowing the compound to interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives
- (Z,Z)-Selanediylbis(2-propenamides)
Uniqueness
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-(((benzyloxy)carbonyl)amino)propanethioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its sulfonamide group provides potential for enzyme inhibition, while the vinyl and thioester groups offer additional reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C21H24N2O5S2 |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2-(phenylmethoxycarbonylamino)propanethioate |
InChI |
InChI=1S/C21H24N2O5S2/c1-15-10-12-19(13-11-15)30(25,26)23(4)17(3)28-20(29)16(2)22-21(24)27-14-18-8-6-5-7-9-18/h5-13,16H,3,14H2,1-2,4H3,(H,22,24)/t16-/m0/s1 |
Clé InChI |
HRUNGIYKSUCFQQ-INIZCTEOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](C)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(C)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


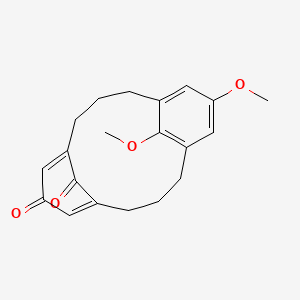
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12813665.png)
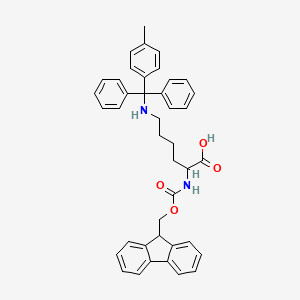

![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)
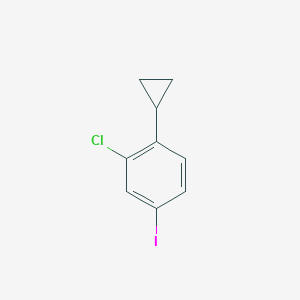
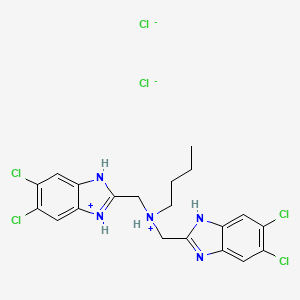
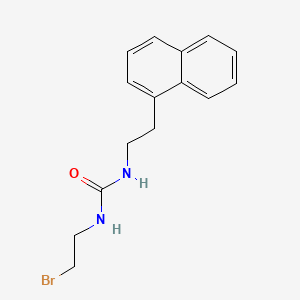
![N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B12813714.png)
